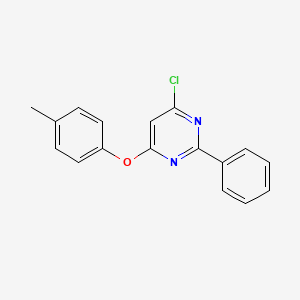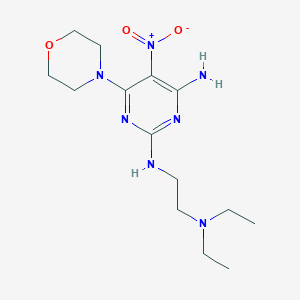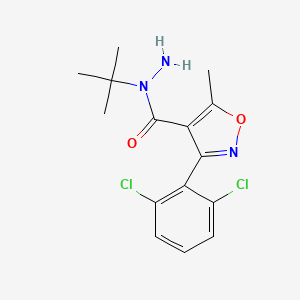![molecular formula C8H8N2O3 B2964607 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine CAS No. 2222512-37-8](/img/structure/B2964607.png)
6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol This compound is characterized by a pyrano[2,3-b]pyridine core structure, which is a fused ring system consisting of a pyridine ring and a pyran ring
Preparation Methods
The synthesis of 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as potassium carbonate (K2CO3) in aqueous ethanol (50%) under thermal or microwave irradiation . The reaction proceeds through a cyclization process, forming the pyrano[2,3-b]pyridine core structure with the nitro group introduced at the 6-position.
Chemical Reactions Analysis
6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The nitro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine has several scientific research applications, including:
Industry: The compound can be used in the development of new materials with specific chemical properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine involves its interaction with molecular targets such as enzymes. For example, its derivatives act as inhibitors of PARP-1 by binding to the enzyme’s active site, thereby preventing the repair of damaged DNA and leading to cell death in cancer cells . The nitro group plays a crucial role in the compound’s reactivity and binding affinity to the target enzymes.
Comparison with Similar Compounds
6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also have a fused ring system and exhibit similar biological activities, such as enzyme inhibition.
Pyrazoloquinolines: These compounds share a similar core structure and are used in the synthesis of pharmacologically active molecules.
Pyrano[4,3-b]thieno[3,2-e]pyridines: These derivatives have a similar fused ring system and are used in the development of new materials and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-nitro-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)7-4-6-2-1-3-13-8(6)9-5-7/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWKABJOCGXXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)[N+](=O)[O-])OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}-4-methoxybenzamide](/img/structure/B2964524.png)
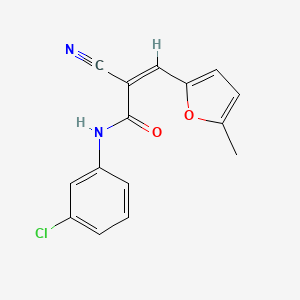

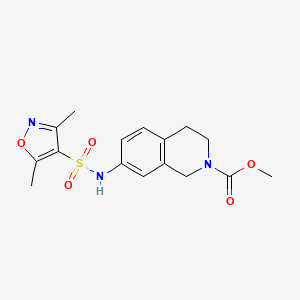
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2964532.png)
![3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964535.png)
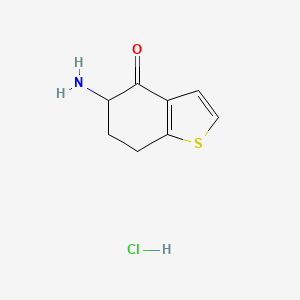
![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964537.png)
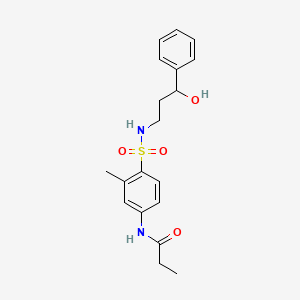
![(Z)-N-(4-Butylphenyl)-2-cyano-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2964540.png)

